2-(4-Bromofenil)naftaleno

Descripción general

Descripción

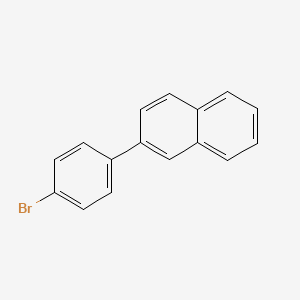

2-(4-Bromophenyl)naphthalene is an organic compound with the molecular formula C16H11Br. It is a derivative of naphthalene, where a bromophenyl group is attached to the second position of the naphthalene ring. This compound is known for its applications in organic synthesis and material science, particularly in the preparation of organic light-emitting diodes (OLEDs) and other advanced materials .

Aplicaciones Científicas De Investigación

2-(4-Bromophenyl)naphthalene has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Material Science: It is a key component in the development of OLED materials, contributing to the advancement of display and lighting technologies.

Biological Research: It is involved in the preparation of α-phosphonosulfonate compounds, which inhibit the enzyme squalene and thereby inhibit cholesterol biosynthesis.

Mecanismo De Acción

Biochemical Pathways

It is known that the compound can inhibit the enzyme squalene, thereby inhibiting cholesterol biosynthesis . The downstream effects of this inhibition on other biochemical pathways are yet to be fully understood.

Result of Action

It is known that the compound can inhibit cholesterol biosynthesis by inhibiting the enzyme squalene . The specific molecular and cellular effects of this inhibition are areas of ongoing research.

Análisis Bioquímico

Biochemical Properties

2-(4-Bromophenyl)naphthalene plays a role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been used in the preparation of α-phosphonosulfonate compounds, which inhibit the enzyme squalene, thereby inhibiting cholesterol biosynthesis . The compound interacts with enzymes and proteins involved in these pathways, affecting their activity and function. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its catalytic activity.

Molecular Mechanism

The molecular mechanism of action of 2-(4-Bromophenyl)naphthalene involves its interaction with specific biomolecules. The compound binds to enzymes and proteins, inhibiting their activity. For example, its inhibition of the enzyme squalene involves binding to the enzyme’s active site, preventing the conversion of squalene to cholesterol . This binding interaction leads to a decrease in cholesterol biosynthesis, affecting cellular lipid metabolism.

Metabolic Pathways

2-(4-Bromophenyl)naphthalene is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as squalene, affecting the biosynthesis of cholesterol . The compound’s influence on metabolic flux and metabolite levels can lead to changes in the overall metabolic profile of cells. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(4-Bromophenyl)naphthalene can be synthesized through a Suzuki-Miyaura coupling reaction. This involves the reaction of 2-naphthaleneboronic acid with 4-bromoiodobenzene in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), and a base like potassium carbonate. The reaction is typically carried out in a solvent mixture of dioxane and water under reflux conditions .

Industrial Production Methods

While specific industrial production methods for 2-(4-Bromophenyl)naphthalene are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Bromophenyl)naphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the naphthalene ring .

Comparación Con Compuestos Similares

Similar Compounds

2-Phenyl-1-naphthylamine: Another naphthalene derivative with a phenyl group attached to the naphthalene ring.

4-Bromobiphenyl: A simpler compound with a bromine atom attached to a biphenyl structure.

Uniqueness

2-(4-Bromophenyl)naphthalene is unique due to its specific structure, which combines the properties of both naphthalene and bromophenyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Actividad Biológica

2-(4-Bromophenyl)naphthalene is an organic compound that has garnered attention due to its potential biological activities. This compound is a derivative of naphthalene, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of 2-(4-Bromophenyl)naphthalene, focusing on its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of 2-(4-Bromophenyl)naphthalene typically involves bromination reactions on naphthalene derivatives or the coupling of 4-bromobenzene with naphthalene in the presence of appropriate catalysts. Various methods have been reported in the literature to achieve high yields and purity levels.

Antimicrobial Activity

Research indicates that naphthalene derivatives possess significant antimicrobial properties. For instance, a study investigating various naphthalene-1,4-diones demonstrated antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . Although specific data on 2-(4-Bromophenyl)naphthalene is limited, its structural similarity suggests potential efficacy against similar pathogens.

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Antibacterial | |

| Staphylococcus aureus | Antibacterial | |

| Candida albicans | Antifungal |

Anticancer Activity

The anticancer potential of naphthalene derivatives has been explored extensively. A study highlighted that compounds with similar structures showed promising results against various cancer cell lines, including breast cancer (MCF7) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Cancer Cell Line | Activity | Method |

|---|---|---|

| MCF7 | Cytotoxicity | SRB assay |

| HeLa | Cytotoxicity | SRB assay |

Anti-inflammatory Activity

Naphthalene derivatives are also recognized for their anti-inflammatory properties. A study indicated that compounds derived from naphthalene exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes .

Case Studies

-

Synthesis and Evaluation of Naphthalene Derivatives

A comprehensive study synthesized various naphthalene derivatives, including 2-(4-Bromophenyl)naphthalene, and evaluated their biological activities. The derivatives were tested for antimicrobial and anticancer activities using standard protocols . -

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of 2-(4-Bromophenyl)naphthalene to various biological targets. These studies suggest that the compound may interact effectively with key proteins involved in cancer progression and inflammation .

Propiedades

IUPAC Name |

2-(4-bromophenyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAODOTSIOILVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420136 | |

| Record name | 2-(4-bromophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22082-99-1 | |

| Record name | 2-(4-bromophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.